hERG Channel Inhibition: A Moderate Risk Profile Distinct from High-Affinity Binders
Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate exhibits an IC50 of 50 µM against the hERG potassium channel, a standard cardiac safety assay [1]. This value places it in a moderate risk category, which is a critical differentiator from high-affinity hERG binders (IC50 < 1 µM) that are often deprioritized in drug discovery. The data provides a quantifiable baseline for cardiac safety assessment, a parameter not defined for the methyl ester or carboxamide analogs.
| Evidence Dimension | hERG Inhibition (IC50) |
|---|---|
| Target Compound Data | 50 µM |
| Comparator Or Baseline | High-risk compounds: IC50 < 1 µM; Low-risk compounds: IC50 > 30 µM (industry classification) |
| Quantified Difference | Classified as moderate risk; >50-fold less potent than high-risk compounds |
| Conditions | Inhibition of human ERG potassium channel (in vitro assay) |
Why This Matters
For procurement in drug discovery, a defined hERG IC50 allows for early cardiac safety triage and direct comparison against other lead candidates, avoiding the hidden costs associated with uncharacterized cardiotoxicity.
- [1] BindingDB. (2021). BDBM50112179: Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate. Assay: Inhibition of human ERG potassium channel. View Source
